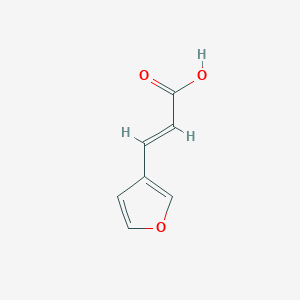
3-(3-Furyl)acrylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 3-(3-Furyl)acrylic acid involves various chemical reactions. For instance, 3-(Furyl)-3-(diethoxyphosphoryl)acrylates can be synthesized by reacting 2- and 3-furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane. This reaction results in compounds where diethoxyphosphoryl and ester groups are in trans-position to the double bond, irrespective of the furan fragment's structure (Pevzner, 2016). Additionally, synthesis methods for furan compounds have been explored, yielding various derivatives, including those with nitro, bromo, and acrylate groups, showcasing the versatility of 3-(3-Furyl)acrylic acid derivatives in organic synthesis (Hirao, Kato, & Kozakura, 1973).
Molecular Structure Analysis
The molecular structure of 3-(3-Furyl)acrylic acid derivatives is critical in determining their chemical reactivity and physical properties. For example, the steric configurations of various derivatives have been studied to understand their synthesis pathways and potential applications (Kato, Kuboyama, & Hirao, 1972). These studies often involve advanced analytical techniques such as NMR and IR spectroscopy to elucidate the compounds' structures.
Chemical Reactions and Properties
3-(3-Furyl)acrylic acid and its derivatives undergo various chemical reactions, contributing to their wide range of applications. For instance, the reaction of 3-(2-Furyl) acrylic acid with lithium di-isopropylamide at low temperatures produces lithium 3-(5-lithio-2-furyl)acrylate, a key intermediate in synthesizing broad bean metabolites wyerone and dihydro-wyerone (Knight & Nott, 1982). Additionally, the reaction of 2-methylfuran with methyl acrylate in the presence of Pd(OAc)2 showcases the compound's ability to participate in unusual aromatic substitution reactions, leading to unique products (Maruyama, Fujiwara, & Taniguchi, 1981).
Aplicaciones Científicas De Investigación
Composite Materials Development :
- Glass Fiber Reinforced Composites : Research by Raval, Patel, and Vyas (2002) focused on synthesizing 2,3-epoxypropyl 3-(2-furyl)acrylate (EPFA) from 3-(2-furyl)acrylic acid (FAA) and epichlorohydrin. This compound was then used to create glass fiber reinforced composites (GFRC) with unique mechanical, electrical, and chemical resistance properties (Raval, Patel, & Vyas, 2002).
- Copolymerization with Styrene : Patel, Tarpada, and Raval (2013) extended this work by copolymerizing EPFA with styrene, exploring the resultant copolymer composites' properties (Patel, Tarpada, & Raval, 2013).
Synthetic Chemistry :
- Synthesis of Furyl Derivatives : Pevzner (2016) synthesized a series of 3-(furyl)-3-(diethoxyphosphoryl)acrylates. The study focused on the regioselective addition of nitromethane to these compounds, forming 2-[(furyl)(diethoxyphosphoryl)methyl]-3-nitropropanoic acids (Pevzner, 2016).
Pharmaceutical and Biological Applications :
- Antimicrobial Effects : Kellová et al. (2008) investigated the antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid on various microorganisms. The study revealed significant antibacterial and antifungal activities, influenced by the structure of the furylethylene backbone (Kellová et al., 2008).
Organic Synthesis and Chemical Analysis :
- Synthesis of Benzofuran Derivatives : Abdel‐Wahhab and El-Assal (1968) demonstrated the synthesis of benzofuran derivatives from 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid, showcasing the versatility of furyl acrylic acids in organic synthesis (Abdel‐Wahhab & El-Assal, 1968).
Thermodynamic Properties :
- Thermodynamic Studies : Dibrivnyi et al. (2019) investigated the thermodynamic properties of some isomeric furyl derivatives, which include furyl acrylic acids. This study provides insights into the physical properties and potential applications of these compounds (Dibrivnyi et al., 2019).
Safety And Hazards
3-(3-Furyl)acrylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAPZUDWRRBZHZ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901228 | |
| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Furyl)acrylic acid | |
CAS RN |
81311-95-7 | |
| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(furan-3-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
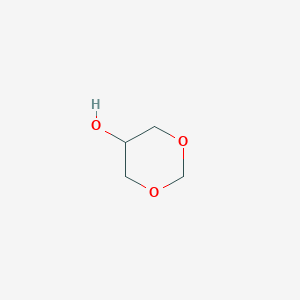
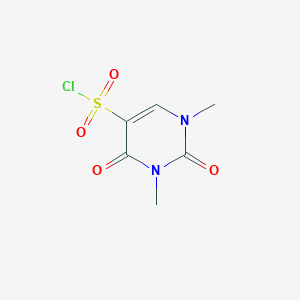
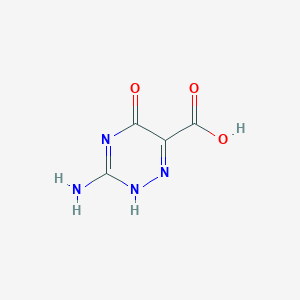
![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
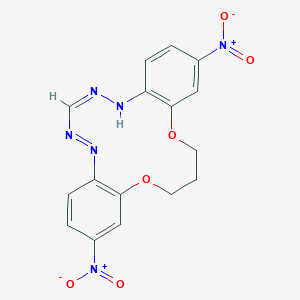
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
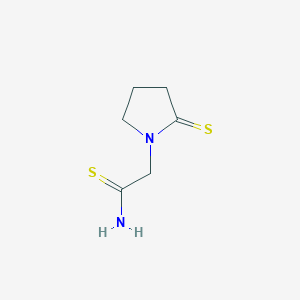
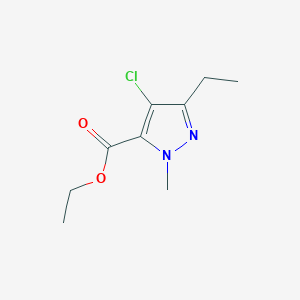
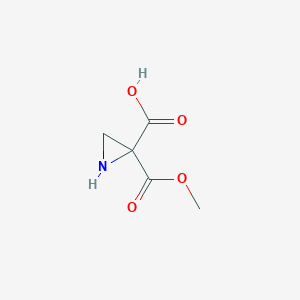
![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)
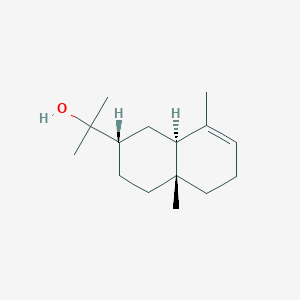
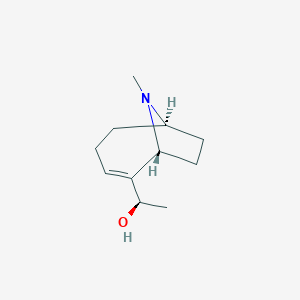
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)